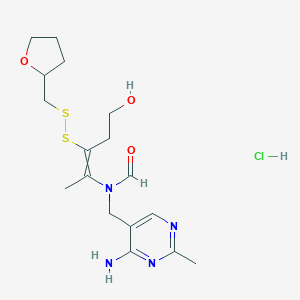

Fursultiamine hydrochloride

Descripción general

Descripción

Fursultiamine hydrochloride is investigated for its potential therapeutic effects in different medical conditions, such as enhancing the chondroprotective effects of glucosamine hydrochloride and chondroitin sulfate in experimental osteoarthritis, and its role in alleviating choroidal neovascularization by modulating inflammation and metabolic reprogramming (Kobayashi, T., Notoya, K., Nakamura, A., & Akimoto, K., 2005); (Do, J., Kim, Juhee, Kim, Mi-Jin, Lee, Jung Yi, Park, S., Yanai, R., Lee, In-kyu, Park, Sungmi, & Park, D., 2020).

Synthesis Analysis

Research into the synthesis of fursultiamine hydrochloride is limited, with studies focusing more on its applications and effects. However, the compound is derived from thiamine, indicating that its synthesis involves modifying the thiamine molecule to enhance its properties and bioavailability.

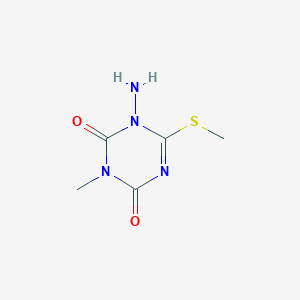

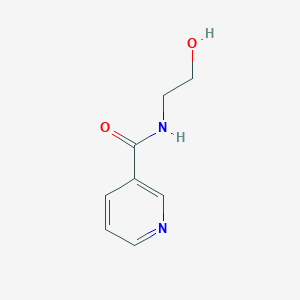

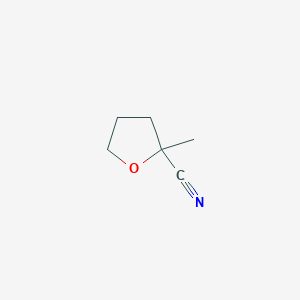

Molecular Structure Analysis

Fursultiamine's effectiveness as a therapeutic agent is closely linked to its molecular structure, which allows it to cross biological membranes more efficiently than thiamine. Studies on fursultiamine derivatives, such as those involving positron emission tomography (PET), illustrate the compound's potential for in vivo analysis and its prodrug characteristics (Doi, H., Mawatari, A., Kanazawa, Masakatsu, Nozaki, S., Nomura, Y., Kitayoshi, T., Akimoto, Kouji, Suzuki, Masaaki, Ninomiya, Shinji, & Watanabe, Yasuyoshi, 2015).

Chemical Reactions and Properties

Fursultiamine has been investigated for its antioxidant effects, particularly in reducing the accumulation of reactive oxygen species in the cochlea, thereby preventing drug-induced ototoxicity (Kim, Ye-Ri, Kwon, Tae-Jun, Kim, U., Lee, In-kyu, Lee, Kyu‐Yup, & Baek, Jeong‐In, 2021). This highlights its chemical reactivity in biological systems, specifically its role in mitigating oxidative stress.

Aplicaciones Científicas De Investigación

Alzheimer's Disease : Fursultiamine (TTFD) showed a mild beneficial effect in patients with Alzheimer's disease, improving emotional, mental, and intellectual function, particularly in mildly impaired subjects (Mimori, Katsuoka, & Nakamura, 1996).

Osteoarthritis : In a study involving rabbits with induced osteoarthritis, fursultiamine enhanced the chondroprotective effects of glucosamine hydrochloride and chondroitin sulfate, reducing the severity of cartilage lesions and levels of MMP-1, a marker of cartilage degradation (Kobayashi, Notoya, Nakamura, & Akimoto, 2005).

Choroidal Neovascularization : Fursultiamine alleviated choroidal neovascularization in a mouse model by suppressing inflammation and metabolic reprogramming in retinal pigment epithelium. It reduced vascular leakage, lesion size, and inflammatory cytokine numbers (Do et al., 2020).

Drug-Induced Ototoxicity : Fursultiamine prevented cisplatin- and kanamycin-induced ototoxicity in mouse cochlear explant cultures by reducing reactive oxygen species accumulation and apoptotic hair cell death (Kim et al., 2021).

Hepcidin Antagonism : Fursultiamine was identified as a hepcidin antagonist in vitro, potentially beneficial for conditions caused by hepcidin excess, such as anemia of inflammation. It interfered with hepcidin binding to its receptor, ferroportin, and prevented hepcidin-induced ferroportin degradation (Fung et al., 2013).

Edema and Weight Gain in Alcohol Dependency and Diabetes : In a case study, fursultiamine was effective in treating severe peripheral edema in a patient with alcohol dependency and type 2 diabetes, possibly due to thiamine deficiency (Tanaka et al., 2021).

Pharmacokinetic Analysis : Comparative studies of thiamine derivatives, including fursultiamine, show differences in their pharmacokinetic profiles, impacting the bioavailability and therapeutic potential of these compounds (Park et al., 2016).

Beriberi Heart Disease : Fursultiamine rapidly improved hemodynamics in a case of beriberi heart disease, indicating its potential for treating thiamine deficiency-related cardiac conditions (Oimatsu et al., 1991).

Thiamine Deficiency in Non-Drinkers : A study reported a case where thiamine deficiency in a nondrinker caused systemic edema, which was effectively treated with fursultiamine (Nakamura et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3S2.ClH/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18;/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20);1H/b16-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGOLNDOMSBSCW-CLNHMMGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/SSCC2CCCO2)/C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

804-30-8 (Parent) | |

| Record name | Thiamine tetrahydrofurfuryl disulfide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

435.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fursultiamine hydrochloride | |

CAS RN |

2105-43-3 | |

| Record name | Thiamine tetrahydrofurfuryl disulfide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-[(tetrahydrofurfuryl)dithio]but-1-en-1-yl]formamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURSULTIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3557LWB27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

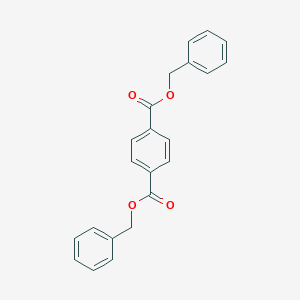

Retrosynthesis Analysis

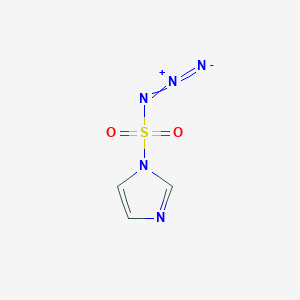

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

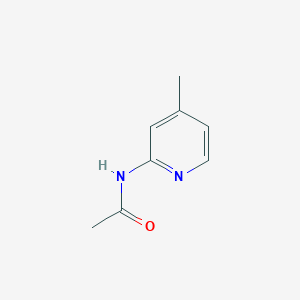

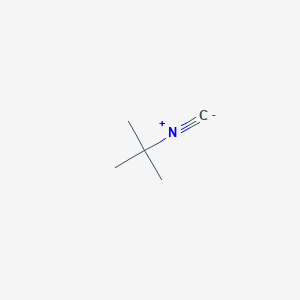

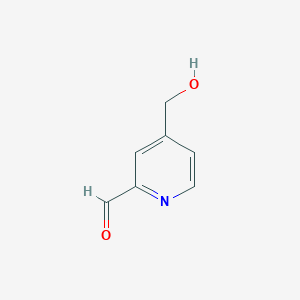

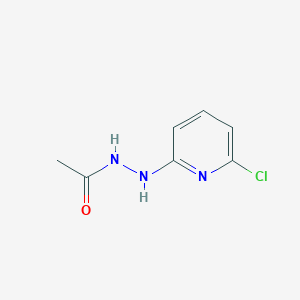

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)